4-Fluoro AB-BUTINACA is a synthetic cannabinoid receptor agonist belonging to the class of new psychoactive substances, specifically designed to mimic the effects of natural cannabinoids. It is structurally related to AB-BUTINACA, with the addition of a fluorine atom at the fourth position of the butyl chain. This compound has garnered attention due to its potent activity at cannabinoid receptors and its implications for public health and safety.
4-Fluoro AB-BUTINACA has been identified in various forensic and toxicological studies, often in connection with synthetic cannabinoid use. Its synthesis and characterization have been documented in scientific literature, particularly focusing on its pharmacological properties and potential health risks associated with its use .
4-Fluoro AB-BUTINACA is classified as a synthetic cannabinoid receptor agonist. It interacts primarily with the central cannabinoid receptor 1 (CB1) and to a lesser extent with cannabinoid receptor 2 (CB2). This classification places it among substances that can lead to psychoactive effects similar to those of tetrahydrocannabinol, the active component of cannabis.
The synthesis of 4-Fluoro AB-BUTINACA typically involves several key steps, including:
The synthesis can be performed in a laboratory setting equipped for organic chemistry, utilizing standard techniques such as:
The molecular formula for 4-Fluoro AB-BUTINACA is , with a molecular weight of approximately 331.43 g/mol. The structure includes:
The compound exhibits stereoisomerism due to the presence of asymmetric carbon atoms, leading to distinct (R)- and (S)-enantiomers which may exhibit different pharmacological profiles .
4-Fluoro AB-BUTINACA undergoes various chemical reactions typical of synthetic cannabinoids, including:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying these metabolites in forensic samples .
4-Fluoro AB-BUTINACA acts primarily as an agonist at the CB1 receptor, mimicking the action of endogenous cannabinoids like anandamide. Upon binding to CB1:
Studies indicate that 4-Fluoro AB-BUTINACA has a high affinity for CB1 receptors, which correlates with its psychoactive effects observed in users .
4-Fluoro AB-BUTINACA serves primarily as a research chemical within pharmacological studies aimed at understanding cannabinoid receptor interactions. Its applications include:
Synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most structurally diverse category within the novel psychoactive substance landscape, continuously evolving to circumvent global legislative controls. These designer compounds, initially developed for legitimate scientific research targeting the endocannabinoid system, were repurposed as recreational drugs due to their potent cannabimimetic effects. Modern SCRAs predominantly feature amino acid-derived indazole-3-carboxamide and indole-3-carboxamide scaffolds, diverging significantly from classical cannabinoid structures through strategic molecular modifications. These substances activate cannabinoid type 1 receptors in the central nervous system with substantially greater efficacy (e.g., EC~50~ values in the nanomolar range) and binding affinity (pK~i~ values reaching 8.89 for cannabinoid type 1 receptors) compared to Δ9-tetrahydrocannabinol, the primary psychoactive constituent of natural cannabis [1] [2]. The structural complexity of these molecules typically comprises four pharmacophoric components: a core heterocycle (e.g., indazole or indole), a linker group (commonly a carboxamide), a linked group (typically an amino acid derivative), and a tail moiety (frequently an alkyl chain) [3]. This modular architecture facilitates rapid molecular diversification through medicinal chemistry strategies—including bioisosteric replacement, molecular hybridization, and scaffold hopping—enabling clandestine laboratories to systematically generate novel analogues that evade substance-specific prohibitions while retaining or enhancing psychoactivity [1] [8].
The emergence of indazole-3-carboxamides as dominant SCRA scaffolds traces back to their disclosure in pharmaceutical patents by Pfizer in 2009, which described these compounds as potent cannabinoid receptor modulators with therapeutic potential [2]. Early recreational adaptations featured pentyl tail groups (e.g., AB-PINACA), but legislative scheduling of these pioneer compounds prompted iterative structural modifications across all pharmacophoric regions. Core scaffold hopping manifested through the strategic substitution of indazole with chemically distinct yet biologically compatible heterocycles such as 7-azaindole and pyrrolo[2,3-b]pyridine, preserving the hydrogen-bonding capacity critical for receptor interaction while altering molecular fingerprints to bypass legal definitions [2] [9]. Simultaneously, linker group optimizations explored carboxamide bioisosteres including carbamate and urea functionalities, though the carboxamide linker retained dominance due to its synthetic accessibility and robust receptor affinity [1] [3]. The most pharmacologically impactful innovations occurred within the linked group domain, where incorporation of sterically demanding tert-leucinate (e.g., in ADB-BUTINACA) or methyl-3,3-dimethylbutanoate (e.g., MDMB-BUTINACA) motifs dramatically enhanced cannabinoid type 1 receptor binding kinetics and functional efficacy. These bulky α,α-dialkylated residues induced conformational constraints that stabilized receptor-active states, as confirmed through bioluminescence resonance energy transfer assays demonstrating significantly elevated G~i~ protein engagement (e.g., >140% efficacy relative to reference agonist CP55940 for 5F-MDMB-PICA) [8].
Table 1: Structural Adaptations in Indazole-3-Carboxamide SCRAs Following Regulatory Controls
| Initial Controlled Compound | Structural Adaptation Strategy | Emergent Analog | Key Pharmacophoric Modification |
|---|---|---|---|
| AB-PINACA | Tail fluorination | AB-FUBINACA | Pentyl → 4-fluorobenzyl tail |
| 5F-AB-PINACA | Linked group substitution | 5F-ADB-PINACA | Valinate → tert-leucinate group |
| MDMB-PINACA | Core scaffold hopping | MDMB-4en-PINACA | Indazole → 7-azaindole core |
| AB-BUTINACA | Tail homologation | AB-4CN-BUTINACA | Pentyl → 4-cyanobutyl tail |
This molecular diversification yielded over 180 analytically confirmed SCRA structures as documented by the European Monitoring Centre for Drugs and Drug Addiction, with indazole-3-carboxamides constituting a substantial proportion of newly identified substances [3] [9]. The structural trajectory consistently prioritized enhanced cannabinoid type 1 receptor activation through increased lipophilicity (log D~7.4~ values ranging from 2.81 to 4.95) and complementary steric interactions within orthosteric binding pockets, as evidenced by molecular docking simulations [2] [8]. Crucially, this evolution followed identifiable structure-activity relationship principles: elongation of tail groups generally improved affinity, while branched linked groups like adamantyl derivatives (e.g., in AMB-FUBINACA) or cyclohexylmethyl substituents significantly amplified efficacy [1] [8]. The resulting compounds—though structurally distinct from scheduled predecessors—maintained or exceeded the psychoactive potency of earlier generations, exemplifying the dynamic tension between legislative control and structural innovation within designer drug markets.
Fluorine incorporation into SCRA tail groups represents a sophisticated evolutionary response to escalating global controls, leveraging the unique physicochemical properties of this halogen to modulate pharmacokinetics and receptor interactions. Terminal fluorination of pentyl tails (yielding 5F-pentyl analogues) initially dominated molecular design, but progressive legislation targeting these compounds shifted innovation toward alternative fluorination patterns, including 4-fluorobutyl and 4-fluorobenzyl substitutions [2] [4]. The strategic positioning of fluorine at the penultimate carbon (ω-1 position) served dual purposes: first, it enhanced metabolic stability by impeding cytochrome P450-mediated ω-hydroxylation—a primary oxidative degradation pathway for alkyl chains—thereby prolonging biological activity [2] [6]. Second, fluorine's strong electron-withdrawing properties and moderate lipophilicity (Hansch π parameter = 0.14) increased overall molecular hydrophobicity without excessive steric bulk, facilitating blood-brain barrier penetration and optimizing receptor-ligand binding kinetics [8]. This biochemical rationale is substantiated by systematic in vitro evaluations demonstrating that 4-fluorobutyl-tailed analogues such as 4F-MDMB-BUTINACA exhibited cannabinoid type 1 receptor binding affinities (pK~i~ = 8.89 ± 0.09 M) approximately 30-fold greater than their non-fluorinated counterparts [2].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0